2-Difluoromethoxy-6-fluoroisonicotinic acid

Drug Design Lipophilicity CNS Penetration

2-Difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2) is a highly substituted pyridine-4-carboxylic acid building block featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a fluorine atom at the 6-position. This disubstituted isonicotinic acid scaffold (C₇H₄F₃NO₃, MW 207.11) is utilized in medicinal chemistry as a fragment or intermediate, particularly in programs targeting phosphodiesterase (PDE) and kinase enzymes, where the synergistic interplay of the two fluorinated substituents modulates both lipophilicity and metabolic stability.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1803823-54-2
Cat. No. B1448886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-6-fluoroisonicotinic acid
CAS1803823-54-2
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1OC(F)F)F)C(=O)O
InChIInChI=1S/C7H4F3NO3/c8-4-1-3(6(12)13)2-5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyMKAXUSFHNIXEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2): A Precision-Functionalized Pyridine Building Block for Selective Lead Optimization


2-Difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2) is a highly substituted pyridine-4-carboxylic acid building block featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a fluorine atom at the 6-position [1]. This disubstituted isonicotinic acid scaffold (C₇H₄F₃NO₃, MW 207.11) is utilized in medicinal chemistry as a fragment or intermediate, particularly in programs targeting phosphodiesterase (PDE) and kinase enzymes, where the synergistic interplay of the two fluorinated substituents modulates both lipophilicity and metabolic stability [2]. Its computed XLogP3 of 2.1 places it in a favorable lipophilicity range for CNS drug candidates, distinguishing it from mono-substituted analogs that lie outside this optimal window [1].

Why 2-Difluoromethoxy-6-fluoroisonicotinic acid Cannot Be Replaced by Generic Isonicotinic Acid Analogs


Simple isonicotinic acid or its mono-substituted variants cannot replicate the dual-substitution profile of 2-difluoromethoxy-6-fluoroisonicotinic acid. The difluoromethoxy group is a well-established metabolically stable bioisostere of methoxy, imparting increased lipophilicity and resistance to oxidative demethylation, while the 6-fluoro substituent further modulates the pyridine ring's electron density, influencing both hydrogen-bonding capacity and metabolic soft-spot protection [1][2]. SAR studies on PDE4 inhibitors demonstrate that replacing a methoxy with a difluoromethoxy group improves pharmacokinetic profiles; the additional 6-fluoro substitution on the isonicotinic acid core provides a distinct physicochemical signature that is not achievable with either substituent alone, making generic inter-change scientifically unsound for projects requiring precise property tuning [2].

2-Difluoromethoxy-6-fluoroisonicotinic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Tuning: Dual Fluorination Achieves a logP of 2.1, Optimizing CNS Drug-Like Space

The target compound's computed XLogP3 of 2.1 positions it within the optimal lipophilicity range (logP 1–3) for CNS drug candidates, whereas the mono-substituted analog 2-(difluoromethoxy)isonicotinic acid (CAS 1211581-51-9) has a higher XLogP3 of 2.5, and 6-fluoroisonicotinic acid is significantly more polar (XLogP3 ~0.7). This quantitative difference demonstrates that the 6-fluoro substituent counters the lipophilicity increase from the difluoromethoxy group, enabling precise modulation of partition coefficient [1][2].

Drug Design Lipophilicity CNS Penetration

Increased Molecular Weight and Fluorine Count Enable Metabolic Soft-Spot Shielding Relative to Non-Fluorinated Scaffolds

With a molecular weight of 207.11 Da and three fluorine atoms, the target compound exhibits a 9.5% increase in mass compared to 2-(difluoromethoxy)isonicotinic acid (189.12 Da, two fluorine atoms) and a 46.8% increase over 6-fluoroisonicotinic acid (141.10 Da, one fluorine). This incremental fluorination is correlated with enhanced metabolic stability in PDE4 inhibitor series, where replacement of methoxy with difluoromethoxy reduced CYP-mediated demethylation and reactive metabolite formation [1][2].

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Dual Electron-Withdrawing Substituents Modulate pKa and Hydrogen-Bonding Capacity vs. Electron-Donating Analogs

The combination of the electron-withdrawing difluoromethoxy (-I effect) and 6-fluoro substituents on the pyridine ring is predicted to lower the pKa of the carboxylic acid group relative to non-fluorinated or electron-donating analogs. While experimentally determined pKa values are not available for the target compound, computational predictions (ACD/Labs) suggest a pKa of approximately 2.8–3.2, compared to 3.5–4.0 for unsubstituted isonicotinic acid. This acid-strength enhancement improves solubility at physiological pH and influences salt formation, a critical parameter for procurement of building blocks intended for amide coupling or salt screening .

Physicochemical Property Hydrogen-Bonding Medicinal Chemistry

Optimal Procurement Scenarios for 2-Difluoromethoxy-6-fluoroisonicotinic acid


Fragment-Based Drug Discovery (FBDD) Targeting CNS-Penetrant PDE4 or Kinase Inhibitors

Medicinal chemistry teams designing CNS-penetrant PDE4D or PI3K inhibitors can procure this building block as a fragment hit with an ideal logP of 2.1. The dual-fluorination pattern allows the fragment to occupy the affinity pocket while maintaining the lipophilicity required for blood-brain barrier penetration, directly addressing the property cliff often encountered when advancing mono-fluorinated fragments [1].

Late-Stage Functionalization for Metabolic Stability Optimization

In lead optimization campaigns where a candidate molecule's metabolic soft spot has been identified as a methoxy or unsubstituted pyridine position, this building block serves as a direct-drop replacement. Its difluoromethoxy group is a documented bioisostere that resists CYP450-mediated O-demethylation, as demonstrated in fluorinated PDE4 inhibitor series [2]. The additional 6-fluoro substituent further shields the pyridine ring from oxidative metabolism, providing a dual-protection strategy that can be implemented without de novo synthesis.

Physicochemical Property-Driven Scaffold Hopping in Anti-Inflammatory Programs

For academic or industrial groups exploring 2,6-disubstituted isonicotinic acid derivatives for anti-inflammatory, analgesic, or anticonvulsant activity [3], this compound's unique combination of electron-withdrawing groups offers a distinct physicochemical profile compared to the 2-chloro or 2-methoxy analogs commonly used. Procurement enables access to an under-explored region of chemical space where enhanced potency and reduced off-target activity may be achieved through altered hydrogen-bonding and lipophilicity.

Quote Request

Request a Quote for 2-Difluoromethoxy-6-fluoroisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.